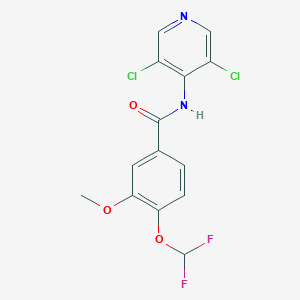
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide
Vue d'ensemble
Description
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide, also known as DPM-1001, is a small molecule drug candidate that has gained significant attention in the scientific community due to its potential therapeutic applications. DPM-1001 is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair.
Applications De Recherche Scientifique
Impurity Analysis in Pharmaceutical Products
- A study by Sun et al. (2013) focused on the synthesis and structure confirmation of an impurity detected in the roflumilast product. This impurity was identified as N-(3,5-dichloropyridin-4-yl)-4-difluoromethoxy-3-methoxybenzamide. The study involved synthesizing this compound and using HPLC–MS for comparison with the impurity, confirming its identity. This research highlights the importance of identifying and characterizing impurities in pharmaceutical manufacturing.
Metabolism Studies in Rats and Mice
- Cassidy et al. (2000) conducted a study on the metabolism of a related compound, RP73401, using mass spectrometry. They developed and validated an LC/MS/MS assay for the simultaneous determination of RP73401 and its metabolite in rat and mouse plasma. The study provides insights into the metabolic pathways of similar compounds in vivo (Cassidy et al., 2000).
Molecular Structure and Intermolecular Interactions
- A research by Karabulut et al. (2014) investigated the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, using X-ray diffraction and DFT calculations. They evaluated the influence of intermolecular interactions on molecular geometry, highlighting the importance of these interactions in determining the physical properties of such compounds.
Pharmaceutical Impurity Synthesis
- The synthesis and characterization of an impurity in crude roflumilast product, similar to N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide, were studied by Lin et al. (2013). This research contributes to understanding the formation and identification of impurities during drug synthesis.
Phosphodiesterase 4 Inhibitors Study
- Zhou et al. (2016) explored catecholamides bearing aromatic rings, including compounds similar to N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide, as potent phosphodiesterase (PDE) 4 inhibitors. Their research included a structure-activity relationship study, providing insights into the design of new PDE4 inhibitors (Zhou et al., 2016).
Anticancer Activity and Molecular Docking Study
- Huang et al. (2020) synthesized and investigated a similar compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, for its antiproliferative activity against various cancer cell lines. Their work included DFT, Hirshfeld surface analysis, and molecular docking studies, providing valuable information on the compound's potential as an anticancer agent (Huang et al., 2020).
Roflumilast Degradation Products Identification
- Paul and Dash (2015) identified degradation products in the phosphodiesterase inhibitor roflumilast using high-resolution mass spectrometry. Their study adds to the understanding of the stability and degradation pathways of such compounds (Paul & Dash, 2015).
Propriétés
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F2N2O3/c1-22-11-4-7(2-3-10(11)23-14(17)18)13(21)20-12-8(15)5-19-6-9(12)16/h2-6,14H,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLANDZBYAJGBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



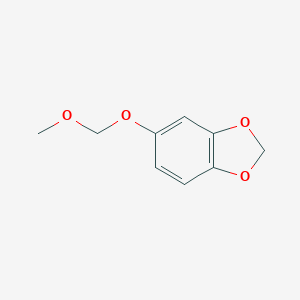

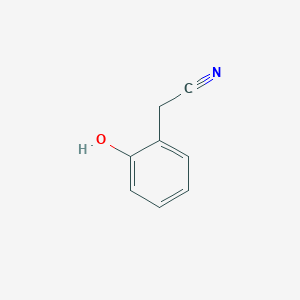
![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)
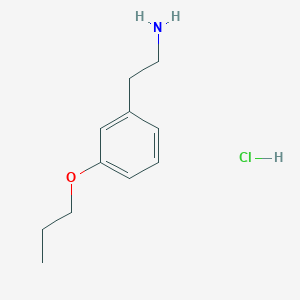

![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)
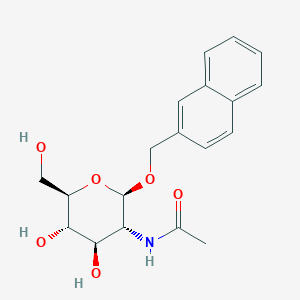



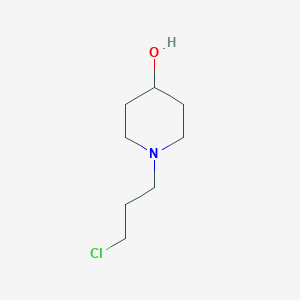

![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)